REACTION_SMILES
|
[C:32].[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([NH:17][CH:18]([CH3:19])[c:20]2[cH:21][cH:22][cH:23][c:24]3[cH:25][cH:26][cH:27][cH:28][c:29]23)[CH2:14][CH2:15][CH2:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:30][OH:31].[Pd:33]>>[NH:11]1[CH2:12][CH:13]([NH:17][CH:18]([CH3:19])[c:20]2[cH:21][cH:22][cH:23][c:24]3[cH:25][cH:26][cH:27][cH:28][c:29]23)[CH2:14][CH2:15][CH2:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
CC(NC1CCCN(C(=O)OCc2ccccc2)C1)c1cccc2ccccc12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC1CCCN(C(=O)OCc2ccccc2)C1)c1cccc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC1CCCNC1)c1cccc2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |